Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a structurally complex molecule featuring:
- Dihydropyridinone core: A six-membered ring with a ketone and hydroxyl group at positions 2 and 4, respectively.
- Furan-2-ylmethyl substituent: A furan ring attached via a methyl group at position 1.
- 3-Methoxyphenyl group: A methoxy-substituted aromatic ring linked to the dihydropyridinone core.
- Piperazine-1-carboxylate moiety: A piperazine ring with an ethyl carboxylate at position 2.
Properties
IUPAC Name |
ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-(3-methoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O6/c1-4-34-26(32)28-12-10-27(11-13-28)24(19-7-5-8-20(16-19)33-3)23-22(30)15-18(2)29(25(23)31)17-21-9-6-14-35-21/h5-9,14-16,24,30H,4,10-13,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSGFTPKWFALEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H31N3O5 |
| Molecular Weight | 465.55 g/mol |
| CAS Number | 897612-86-1 |
The structure includes a piperazine moiety, a furan ring, and a pyridine derivative, which are key to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
-
Antimicrobial Activity :
- Studies have indicated that derivatives of pyridine and piperazine exhibit antimicrobial properties against various pathogens. The furan ring may enhance this activity by facilitating interactions with microbial enzymes or receptors .
- Enzyme Inhibition :
- Cytotoxicity Against Cancer Cells :
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in various therapeutic areas:
- Antimicrobial Therapy : Its ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents.
- Neurodegenerative Disorders : Due to its enzyme inhibition properties, it may be explored for treating conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial.
- Cancer Treatment : Its cytotoxic properties suggest potential use in oncology for targeting specific cancer types.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
-
Antimicrobial Efficacy :
- A study highlighted the antimicrobial activity of pyridine derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications such as the addition of furan rings could enhance efficacy .
- Neuropharmacological Effects :
- Cytotoxicity Assays :
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. For example, compounds structurally similar to ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate have demonstrated IC50 values in the range of 10–20 µg/mL against free radicals such as DPPH and ABTS. This suggests a potential role in preventing oxidative stress-related diseases.
Anticancer Activity
Studies have shown that this compound may exhibit anticancer properties. For instance, related derivatives have been tested on various cancer cell lines, demonstrating significant cytotoxicity. One study reported an IC50 value of 4.36 µM against HCT 116 colon cancer cells, indicating the compound's potential to inhibit key signaling pathways critical for cancer cell proliferation.
Neuroprotective Effects
The neuroprotective properties of this compound are particularly noteworthy. In vitro studies suggest that it can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins. Mechanisms include modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses.
Case Study 1: Anticancer Efficacy
In a study conducted by Yasuda et al., several piperazine derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest. This study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Properties
A publication in MDPI explored the neuroprotective potential of related compounds through in vivo models. The results indicated that these compounds could significantly reduce neurodegeneration markers in animal models of Alzheimer's disease, showcasing their potential for therapeutic applications in neurodegenerative disorders.
Data Summary Table
| Application Area | Observations |
|---|---|
| Antioxidant Activity | Significant antioxidant effects with IC50 values between 10–20 µg/mL against DPPH and ABTS radicals. |
| Anticancer Activity | IC50 value of 4.36 µM against HCT 116 colon cancer cells; inhibition of tyrosine kinases observed. |
| Neuroprotective Effects | Protection against oxidative damage; modulation of neuroinflammatory responses noted. |
Comparison with Similar Compounds
Key Observations :
- Piperazine Derivatives: The target compound and ’s pyridazinone share a piperazine ring, which improves solubility and bioavailability. The ethyl carboxylate in the target compound may enhance metabolic stability compared to acetate esters .
- Aromatic Substitutions: The 3-methoxyphenyl group in the target compound contrasts with 2-fluorophenyl () and bromophenyl ().
- Furan vs. Pyridazinone/Pyrimidine Cores: The furan ring in the target compound may confer distinct electronic properties and metabolic pathways compared to pyridazinone or pyrimidine cores .
Computational and Experimental Validation
- Molecular Docking: utilized docking studies to correlate pyridinone derivatives’ antioxidant activity with binding affinity to target proteins. Similar approaches could predict the target compound’s interactions .
- Synthetic Feasibility: Multi-step protocols from (e.g., hydrolysis, condensation) are applicable for synthesizing the target compound’s dihydropyridinone and piperazine moieties .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Construct the dihydropyridinone core via cyclocondensation of substituted diketones with urea derivatives under acidic conditions .
- Step 2: Introduce the furan-2-ylmethyl group via nucleophilic substitution or reductive amination, ensuring anhydrous conditions to prevent hydrolysis .
- Step 3: Couple the piperazine-carboxylate moiety using a tert-butyloxycarbonyl (Boc) protection strategy to avoid side reactions. Deprotection is performed with trifluoroacetic acid (TFA) .
Optimization Tips: - Use high-purity solvents (e.g., dry DMF or THF) to enhance reaction efficiency.
- Monitor reaction progress via TLC or HPLC to identify intermediates and adjust stoichiometry.
- Optimize temperature gradients (e.g., 0–80°C) to balance reaction rate and byproduct formation .
Q. What analytical techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the dihydropyridinone ring and substitution patterns on the piperazine and furan groups. Compare chemical shifts with computed spectra for validation .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺) and isotopic distribution to confirm molecular formula .
- HPLC-PDA: Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor absorbance at 254 nm for aromatic chromophores .
- X-ray Crystallography: Resolve stereochemical ambiguities if single crystals are obtainable .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Exposure Control: Avoid inhalation of dust/aerosols; use NIOSH-approved respirators (e.g., N95) if handling powdered forms .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
- Storage: Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s physicochemical properties or interaction mechanisms?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use software like COMSOL Multiphysics to model solvation dynamics and stability under varying pH (3–9) and temperature (25–60°C) .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites (e.g., the 4-hydroxy group) for derivatization .
- Docking Studies: Screen against biological targets (e.g., kinases) using AutoDock Vina to predict binding affinities. Validate with in vitro assays .
Q. How can researchers resolve discrepancies in experimental data related to the compound’s stability?
Methodological Answer:
-
Design of Experiments (DoE): Use factorial designs to test stability under stressors (light, pH, humidity). For example:
Stressor Condition Sampling Interval Key Metrics pH 2.0, 7.4, 9.0 0, 24, 48 hrs Degradation by HPLC Temperature 25°C, 40°C, 60°C 0, 7, 14 days NMR for structural changes -
Statistical Analysis: Apply ANOVA to identify significant degradation pathways. Use Arrhenius plots to extrapolate shelf-life .
Q. What strategies are recommended for studying the compound’s interaction with biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., serum albumin) on sensor chips to measure binding kinetics (ka, kd) in real time .
- Circular Dichroism (CD): Monitor conformational changes in proteins upon compound binding, focusing on α-helix/β-sheet transitions .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
Q. How can stereochemical influences on biological activity be systematically evaluated?
Methodological Answer:
- Chiral Resolution: Separate enantiomers using chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients .
- Biological Assays: Test resolved enantiomers in cell-based models (e.g., IC50 in cancer lines) to correlate stereochemistry with efficacy .
- Crystallography: Co-crystallize active enantiomers with target enzymes to resolve binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
